molecular formula C5H8N2 B1527068 1-(Aminomethyl)cyclopropanecarbonitrile CAS No. 1124213-09-7

1-(Aminomethyl)cyclopropanecarbonitrile

Cat. No.: B1527068
CAS No.: 1124213-09-7
M. Wt: 96.13 g/mol
InChI Key: WICRKCABAQJKSY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C5H8N2 It is characterized by a cyclopropane ring substituted with an aminomethyl group and a nitrile group

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(Aminomethyl)cyclopropanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropane ring provides conformational rigidity, which can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

1-(Aminomethyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-3-5(4-7)1-2-5/h1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICRKCABAQJKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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